molecular formula C10H14ClN3O B3023984 [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol CAS No. 954228-21-8

[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol

Cat. No.: B3023984
CAS No.: 954228-21-8
M. Wt: 227.69 g/mol
InChI Key: NNZZCHRTFIIRDO-UHFFFAOYSA-N
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Description

[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol (CAS: 1269531-16-9) is a heterocyclic compound with the molecular formula C₁₀H₁₄ClN₃O. It features a piperidine ring substituted at the 4-position with a hydroxymethyl group and at the 1-position with a 2-chloropyrimidin-4-yl moiety. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antimicrobial agents, though specific applications require further research .

Properties

IUPAC Name

[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-10-12-4-1-9(13-10)14-5-2-8(7-15)3-6-14/h1,4,8,15H,2-3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZCHRTFIIRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine reacts with piperidine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C to 50°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

The compound [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol has garnered attention in various scientific fields due to its potential therapeutic applications and unique chemical properties. This article explores its applications in medicinal chemistry, pharmacology, and other relevant scientific domains, supported by comprehensive data tables and documented case studies.

Structure

The compound consists of a piperidine ring substituted with a chloropyrimidine moiety and a hydroxymethyl group. Its structural formula can be represented as follows:

C12H15ClN2O\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds, including [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol, for their antidepressant effects. The results indicated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting potential applications in treating mood disorders .

Anticancer Research

Research has indicated that compounds with similar structural motifs exhibit anticancer properties.

Case Study: Inhibition of Tumor Growth

In a study published in Cancer Research, derivatives of chloropyrimidine were tested for their ability to inhibit tumor cell proliferation. The findings demonstrated that compounds with piperidine substitutions could effectively induce apoptosis in cancer cell lines, highlighting the potential of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol in oncology .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity.

Case Study: Bacterial Inhibition

A recent investigation published in Antimicrobial Agents and Chemotherapy assessed various chloropyrimidine derivatives against common bacterial strains. The study found that [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol exhibited significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuropharmacology

Given its structural characteristics, the compound may interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research published in Neuropharmacology examined the neuroprotective effects of piperidine derivatives on neurodegenerative diseases. The study suggested that [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol could modulate glutamate receptors, potentially offering protective benefits against excitotoxicity .

Mechanism of Action

The mechanism of action of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can bind to specific sites on the target molecule, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Substitutions

[1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl]methanol (CAS: 1353985-24-6)
  • Molecular Formula : C₁₂H₁₉N₃O₂S
  • Key Differences: Substitutions on the pyrimidine ring: Methoxy (position 6) and methylthio (position 2) groups replace chlorine. Piperidine substitution: Methanol group at position 3 instead of 3.
  • Positional isomerism in the piperidine ring may affect binding interactions in biological systems .
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS: 127116-19-2)
  • Molecular Formula : C₁₁H₁₇ClN₄O
  • Key Differences: Piperazine ring replaces piperidine. Ethanol group substitutes the hydroxymethyl. Pyrimidine has a methyl group at position 2 and chlorine at position 4.
  • Implications :
    • Piperazine’s additional nitrogen may enhance solubility and hydrogen-bonding capacity.
    • Methyl and chlorine substituents create steric and electronic variations compared to the target compound .

Analogues with Alternative Heterocyclic Cores

[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol (CAS: 1094233-96-1)
  • Molecular Formula : C₁₁H₁₇N₃O
  • Key Differences: Pyridine core replaces pyrimidine, with an amino group at position 3.
  • Implications: Reduced ring aromaticity compared to pyrimidine may affect binding affinity.
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (CAS: 1094223-48-9)
  • Molecular Formula : C₁₀H₁₄ClN₃O
  • Key Differences :
    • Pyridazine replaces pyrimidine, with chlorine at position 5.
  • Implications :
    • Pyridazine’s two adjacent nitrogen atoms increase polarity and solubility.
    • Altered electronic structure may influence metabolic stability .

Analogues with Aromatic or Bulky Substituents

[1-(4-Aminophenyl)piperidin-4-yl]methanol (CAS: 471937-86-7)
  • Molecular Formula : C₁₂H₁₈N₂O
  • Key Differences: 4-Aminophenyl group replaces chloropyrimidine.
  • Amino group improves solubility but reduces electrophilicity .
[1-(3-Chloro-benzyl)piperidin-4-yl]methanol
  • Molecular Formula: C₁₃H₁₈ClNO
  • Key Differences :
    • 3-Chlorobenzyl group substitutes the chloropyrimidine.
  • Chlorine’s position on the benzene ring affects electronic distribution .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Properties/Implications Reference
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol Pyrimidine Cl (position 2), piperidin-4-yl C₁₀H₁₄ClN₃O Electrophilic chlorine enhances reactivity
[1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl]methanol Pyrimidine OMe (6), SMe (2), piperidin-3-yl C₁₂H₁₉N₃O₂S Increased lipophilicity, positional isomer
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol Pyrimidine Cl (6), Me (2), piperazine C₁₁H₁₇ClN₄O Enhanced solubility, methyl steric effects
[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol Pyridine NH₂ (3) C₁₁H₁₇N₃O Hydrogen bonding, reduced aromaticity
[1-(4-Aminophenyl)piperidin-4-yl]methanol Phenyl NH₂ (4) C₁₂H₁₈N₂O Improved solubility, rigid structure

Research Findings and Implications

  • Electronic Effects : Chlorine in the target compound enhances electrophilicity, favoring reactions like Suzuki coupling or nucleophilic aromatic substitution. Methoxy or methylthio groups in analogues may redirect reactivity toward oxidation or alkylation pathways .
  • Solubility and Bioavailability : Piperazine-containing analogues (e.g., CAS 127116-19-2) exhibit higher solubility due to additional nitrogen atoms, while benzyl-substituted compounds (e.g., CAS 1094223-48-9) may face bioavailability challenges due to increased hydrophobicity .
  • Biological Activity : Pyrimidine derivatives are often explored as kinase inhibitors, but substitutions (e.g., methylthio vs. chlorine) can drastically alter target selectivity. For example, methylthio groups may enhance binding to cysteine-rich active sites .

Biological Activity

[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the biological activity of this compound, presenting data from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloropyrimidine moiety attached to a piperidine ring with a hydroxymethyl group. This unique structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action for [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol involves:

  • Enzyme Inhibition : The chloropyrimidine moiety can interact with nucleophilic sites in enzymes, potentially inhibiting their activity.
  • Binding Affinity : The piperidine ring enhances the compound's binding affinity towards specific receptors or enzymes.
  • Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding, stabilizing interactions with molecular targets.

Antimicrobial Properties

Research indicates that [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol exhibits promising antimicrobial activity. It has been studied for its efficacy against various pathogens, including resistant strains of Plasmodium falciparum, which is responsible for malaria. The compound has shown high selectivity and potency, with IC50 values ranging between 1 and 5 µg/ml against the parasite .

Antiviral Activity

The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other piperidine derivatives .

Case Studies

  • Study on Antiplasmodial Activity : A study focused on the antiplasmodial effects of compounds bearing piperidine structures revealed that derivatives similar to [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol demonstrated significant activity against P. falciparum strains, highlighting their potential as lead compounds for drug development .
  • In Vitro Pharmacological Screening : In vitro studies have screened various derivatives of piperidine-containing compounds for their ability to inhibit IL-1β release in macrophages. Results indicated that modifications to the piperidine structure could enhance anti-inflammatory properties, suggesting a pathway for further pharmacological exploration .

Research Findings

StudyFindings
Antiplasmodial Activity StudyHigh selectivity for P. falciparum with IC50 values between 1 and 5 µg/mlPromising candidate for malaria treatment
In Vitro Pharmacological ScreeningCompounds demonstrated inhibition of IL-1β releasePotential anti-inflammatory applications
Enzyme Inhibition StudyInteraction with key enzymes leading to inhibitionUseful in drug design targeting specific pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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